Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a chemical compound . It is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized . The synthesis was characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Pharmaceutical Development
Piperazine derivatives, including tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, are recognized for their significant potential in the development of new therapeutic agents. These compounds have been explored for their roles in synthesizing drugs targeting a variety of conditions such as depression, psychosis, anxiety, and tuberculosis. For example, the synthesis of vandetanib, a treatment for certain types of cancer, involves similar piperazine derivatives as key intermediates, indicating the utility of these compounds in the industrial production of pharmaceuticals (W. Mi, 2015). Furthermore, the broad spectrum of pharmacological activities associated with piperazine rings, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects, underscores their importance in medicinal chemistry (A. Rathi et al., 2016).
Environmental Applications
In the environmental domain, this compound and related compounds are part of studies focusing on pollution control and waste treatment. The decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor, for instance, demonstrates the role of similar tert-butyl compounds in addressing environmental concerns related to air and water pollution (L. Hsieh et al., 2011).
Material Science
These compounds are also influential in material science, particularly in the development of nanofiltration membranes. A class of piperazine (PIP)-based nanofiltration membranes featuring a crumpled polyamide layer has been reported to achieve significant improvements in membrane separation performance. Such advancements underscore the potential of tert-butyl and piperazine compounds in enhancing the efficiency of environmental separation processes (Senlin Shao et al., 2022).
Mechanism of Action
Target of Action
Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine Piperazine derivatives are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
Piperazine derivatives are known to enhance favorable interactions with macromolecules due to their conformational flexibility and the presence of polar nitrogen atoms .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that the compound should be stored at room temperature .
Safety and Hazards
Future Directions
The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . Therefore, the study and development of compounds like Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate could be of interest in future research.
Properties
IUPAC Name |
tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-14(11-18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTFMMLHCDYQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587686 | |
Record name | tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886768-09-8 | |
Record name | tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.